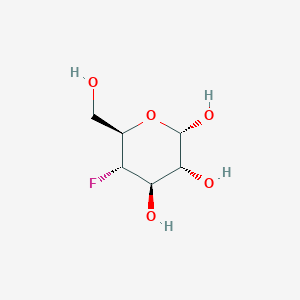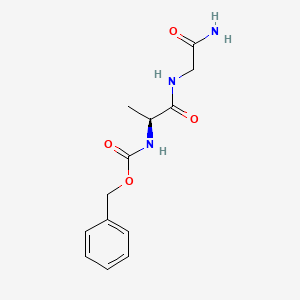
N-benzylnaphthalen-1-amine
Übersicht
Beschreibung
N-benzylnaphthalen-1-amine is an organic compound that belongs to the class of aromatic amines It is composed of a benzyl group attached to a 1-naphthylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-benzylnaphthalen-1-amine can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydrogenated products.
Substitution: this compound can participate in electrophilic substitution reactions, where the aromatic ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Ferric chloride, chromic acid.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Hydrogenated amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
N-benzylnaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-benzylnaphthalen-1-amine involves its interaction with various molecular targets. It can bind to enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Naphthylamine: An aromatic amine derived from naphthalene, used in dye production and as a chemical intermediate.
Benzylamine: A simpler amine with a benzyl group, used in organic synthesis and as a building block for pharmaceuticals.
Naphthalene: A polycyclic aromatic hydrocarbon, used as a precursor for various chemical compounds.
Uniqueness of N-benzylnaphthalen-1-amine: this compound is unique due to the presence of both benzyl and naphthylamine groups, which confer distinct chemical properties and reactivity. This dual functionality allows for diverse applications and makes it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C17H15N |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
N-benzylnaphthalen-1-amine |
InChI |
InChI=1S/C17H15N/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-12,18H,13H2 |
InChI-Schlüssel |
RBHDHUYOZLKADU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1639343.png)




![4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde](/img/structure/B1639372.png)





